[(5-Nitrofuran-2-YL)methyl]hydrazine
Description
[(5-Nitrofuran-2-YL)methyl]hydrazine, systematically named 1,2-Bis[(5-nitrofuran-2-yl)methylene]hydrazine, is a nitrofuran-derived hydrazine compound with the molecular formula C₁₀H₆N₄O₆ and CAS RN 112537-96-9 . It is characterized by two 5-nitrofuran rings linked via methylene groups to a central hydrazine core. This compound is widely utilized as a reference standard in pharmaceutical and chemical research due to its role as a related substance of nitrofurazone, an antimicrobial agent . Its synthesis typically involves the condensation of 5-nitro-2-furaldehyde with hydrazine under acidic conditions .
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H7N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-2,7H,3,6H2 |
InChI Key |
RFANBQHFZWDVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrofuran-2-YL)methyl]hydrazine typically involves the reaction of 5-nitrofurfural with hydrazine hydrate. The process can be summarized as follows:
Starting Materials: 5-nitrofurfural and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix 5-nitrofurfural and hydrazine hydrate under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(5-Nitrofuran-2-YL)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazines .
Scientific Research Applications
[(5-Nitrofuran-2-YL)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(5-Nitrofuran-2-YL)methyl]hydrazine involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, proteins, and cell membranes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
Core Structure: The target compound features a bis-nitrofuran scaffold, whereas analogues like the nitrothiophene derivative () replace the furan ring with a thiophene, altering electronic properties and bioavailability .
Biological Activity: Anti-parasitic activity: Compounds with electron-withdrawing substituents (e.g., nitro groups on aromatic rings) exhibit enhanced anti-trypanosomatid activity, as seen in 5b (IC₅₀ = 2.1 μM against Trypanosoma cruzi) .
Synthesis Complexity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
